molecular formula C26H34N8O8 B12056430 Chromozym U

Chromozym U

Cat. No.: B12056430
M. Wt: 586.6 g/mol
InChI Key: LNYCMHUMNWBNSM-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromozym U is a chromogenic substrate used primarily in biochemical assays to measure the activity of urokinase, an enzyme involved in the breakdown of blood clots. The compound has the molecular formula C26H34N8O8 and a molecular weight of 586.606 g/mol . It is known for its application in detecting urokinase activity in various biological samples, including those from Shigella .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromozym U involves multiple steps, starting from basic organic compounds. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the formation of peptide bonds and the incorporation of chromogenic groups that react with urokinase to produce a measurable color change.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the purification of intermediates and the final product using chromatography and crystallization methods to ensure high purity and consistency. The compound is then formulated into a stable powder form for distribution and use in research laboratories .

Chemical Reactions Analysis

Types of Reactions

Chromozym U undergoes hydrolysis when exposed to urokinase, resulting in the release of a chromogenic group that can be measured spectrophotometrically. This reaction is specific to urokinase and does not occur with other proteases, making this compound a valuable tool in enzymatic assays .

Common Reagents and Conditions

The primary reagent used with this compound is urokinase. The reaction typically occurs under physiological conditions, with a pH around 7.4 and a temperature of 37°C. The presence of buffers such as phosphate-buffered saline (PBS) helps maintain the optimal conditions for the reaction .

Major Products Formed

The major product formed from the reaction of this compound with urokinase is a chromogenic compound that absorbs light at a specific wavelength, allowing for quantitative measurement of urokinase activity .

Scientific Research Applications

Chromozym U is widely used in scientific research for its ability to measure urokinase activity. Its applications span various fields, including:

Mechanism of Action

Chromozym U functions by serving as a substrate for urokinase. When urokinase cleaves this compound, it releases a chromogenic group that can be detected spectrophotometrically. This cleavage is highly specific to urokinase, allowing for accurate measurement of its activity. The molecular targets involved in this process include the active site of urokinase, which binds to this compound and catalyzes its hydrolysis .

Properties

Molecular Formula

C26H34N8O8

Molecular Weight

586.6 g/mol

IUPAC Name

acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide

InChI

InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(23(36)30-17-8-10-18(11-9-17)32(37)38)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,27,35)(H,29,33)(H,30,36)(H,31,34)(H4,25,26,28);1H3,(H,3,4)/t19-;/m0./s1

InChI Key

LNYCMHUMNWBNSM-FYZYNONXSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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